molecular formula C11H8F3NO2 B8569158 {2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methanol

{2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methanol

Cat. No.: B8569158
M. Wt: 243.18 g/mol
InChI Key: FCVSGLPWXVBEHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methanol is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxazole ring and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methanol typically involves the formation of the oxazole ring followed by the introduction of the trifluoromethyl group. One common method involves the cyclization of an appropriate precursor, such as an α-halo ketone, with an amide or nitrile under acidic or basic conditions. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) can be employed for the purification of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

{2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield {2-[4-(Trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methanal or {2-[4-(Trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methanoic acid.

Scientific Research Applications

{2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of {2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methanol involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by increasing its lipophilicity and metabolic stability. The oxazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    {2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methan-1-ol: Similar structure but with a thiazole ring instead of an oxazole ring.

    {2-[4-(Trifluoromethyl)phenyl]-1,3-imidazol-4-yl}methan-1-ol: Contains an imidazole ring instead of an oxazole ring.

Uniqueness

{2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methanol is unique due to the presence of the oxazole ring, which imparts distinct electronic and steric properties. The trifluoromethyl group further enhances its chemical stability and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H8F3NO2

Molecular Weight

243.18 g/mol

IUPAC Name

[2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl]methanol

InChI

InChI=1S/C11H8F3NO2/c12-11(13,14)8-3-1-7(2-4-8)10-15-9(5-16)6-17-10/h1-4,6,16H,5H2

InChI Key

FCVSGLPWXVBEHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CO2)CO)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of methyl 2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate (1.365 mmol) in tetrahydrofuran (20 ml) was cooled to 0° C., and lithium aluminum hydride in tetrahydrofuran (1.365 mmol) was added dropwise. The reaction mixture was stirred at 0° C. for 30 minutes, slowly quenched with water, followed by addition of ammonium chloride solution. The resulting mixture was filtered through celite, and washed with ethyl acetate. The filtrate was washed with brine, dried over sodium sulfate, and solvent removed under reduced pressure. The residue was purified by chromatography, to yield {2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methan-1-ol, a compound of formula (16).
Quantity
1.365 mmol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.365 mmol
Type
solvent
Reaction Step Two

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